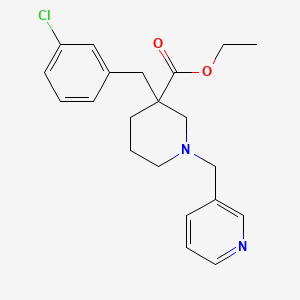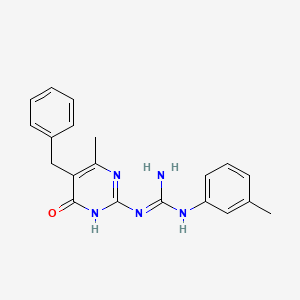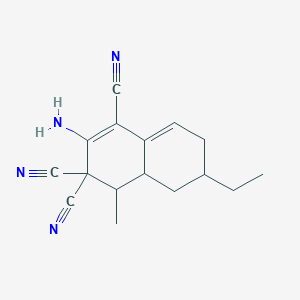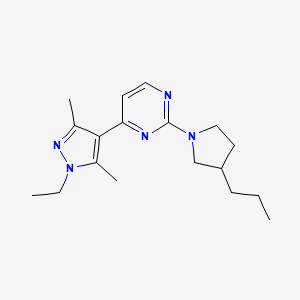![molecular formula C12H20ClNO2 B6082049 {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been studied extensively for its effects on the central nervous system (CNS). The purpose of
Mechanism of Action
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride activates nAChRs by binding to the receptor's agonist binding site. This results in the opening of the receptor's ion channel, leading to an influx of cations such as calcium and sodium. This ion influx can trigger downstream signaling pathways, leading to a variety of cellular responses. This compound has been shown to have a higher affinity for neuronal-type nAChRs than muscle-type nAChRs, suggesting that it may have specific effects on the CNS.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In vivo studies have shown that this compound can improve cognitive performance in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease. This compound has also been shown to have analgesic effects, potentially through its activation of nAChRs in the pain pathway.
Advantages and Limitations for Lab Experiments
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has several advantages for use in lab experiments. It is a potent and selective activator of nAChRs, allowing for specific investigations into the function and regulation of these receptors. This compound is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also some limitations to the use of this compound. Its effects on nAChRs can be complex and may vary depending on the receptor subtype, making it important to carefully design experiments to investigate specific questions. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.
Future Directions
There are many potential future directions for research on {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Further studies are needed to investigate the mechanisms underlying its cognitive-enhancing effects and to determine whether it could be a viable treatment option. Another area of interest is the role of this compound in pain pathways. Studies are needed to investigate its potential as an analgesic and to determine whether it could be a useful tool for managing pain. Additionally, further studies are needed to investigate the effects of this compound on nAChRs in different tissues and to determine whether it could have potential applications beyond the CNS.
Synthesis Methods
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride is synthesized by reacting 3-(dimethylamino)propyl chloride with 4-hydroxybenzyl alcohol in the presence of a base, followed by purification with hydrochloric acid. The yield of this compound is typically around 50-60%.
Scientific Research Applications
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been used in a variety of scientific research applications, including studies on nAChRs, neurotransmitters, and the CNS. It has been shown to activate both muscle-type and neuronal-type nAChRs, making it a useful tool for studying the function and regulation of these receptors. This compound has also been used to investigate the role of acetylcholine in the CNS, including its effects on learning and memory, attention, and arousal.
properties
IUPAC Name |
[4-[3-(dimethylamino)propoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12;/h4-7,14H,3,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMIXWKHTUKTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrimido[5,4-c][1,5]benzothiazepin-2(1H)-one](/img/structure/B6081975.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-difluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6081984.png)
![N-butyl-3-{[(1H-indol-4-ylmethyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6081991.png)
![ethyl 4-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}oxy)benzoate](/img/structure/B6081993.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6081994.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B6081997.png)
![ethyl 3-[4-methyl-2-(4-methyl-1-piperazinyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]propanoate](/img/structure/B6082009.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide](/img/structure/B6082010.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6082021.png)
![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)



